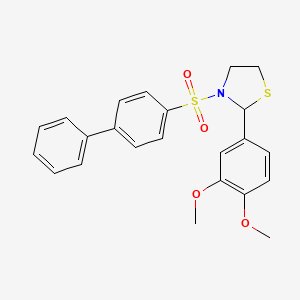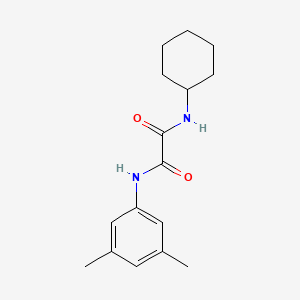
3-(4-biphenylylsulfonyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-biphenylylsulfonyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine, commonly known as BPT or BPTES, is a small molecule inhibitor of glutaminase, an enzyme that converts glutamine to glutamate in the cell. Glutaminase is a critical enzyme in cancer cells, as it provides the necessary glutamate for energy production and biosynthesis. BPT has shown promising results in preclinical studies for the treatment of cancer, making it an exciting area of research.
作用机制
BPT inhibits glutaminase, an enzyme that converts glutamine to glutamate in the cell. Glutamate is a critical metabolite for cancer cells, as it provides the necessary energy and biosynthetic precursors for cell growth and proliferation. By inhibiting glutaminase, BPT deprives cancer cells of this essential nutrient, leading to cell death.
Biochemical and Physiological Effects:
BPT has been shown to induce apoptosis, or programmed cell death, in cancer cells. BPT also inhibits the mTOR pathway, a critical signaling pathway that regulates cell growth and proliferation. BPT has been shown to induce autophagy, a cellular process that degrades damaged or unnecessary cellular components, in cancer cells.
实验室实验的优点和局限性
BPT has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for glutaminase. However, BPT has some limitations, including its poor solubility in water and potential toxicity at high concentrations.
未来方向
There are several future directions for BPT research, including:
1. Combination therapy: BPT has shown promising results in combination with other chemotherapy drugs, and further studies are needed to optimize the dosing and scheduling of combination therapy.
2. Targeting other metabolic pathways: Glutaminase is one of several metabolic enzymes that are critical for cancer cell growth and proliferation. Further studies are needed to identify other metabolic targets that can be exploited for cancer therapy.
3. Development of new analogs: BPT is a promising lead compound for the development of new glutaminase inhibitors. Further studies are needed to optimize the structure and activity of BPT analogs for improved efficacy and safety.
In conclusion, BPT is a promising compound for the treatment of cancer, with a unique mechanism of action targeting glutaminase. Further research is needed to optimize its use in combination therapy and to develop new analogs for improved efficacy and safety.
合成方法
BPT can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde, 4-bromobiphenyl, and thiourea. The reaction proceeds through a cyclization step to form the thiazolidine ring, followed by the addition of the biphenylsulfonyl group. The final product can be purified by chromatography and characterized by spectroscopic methods.
科学研究应用
BPT has been extensively studied in preclinical models of cancer, where it has shown significant anti-tumor activity. BPT inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer, both in vitro and in vivo. BPT has also been shown to sensitize cancer cells to other chemotherapy drugs, making it a potential candidate for combination therapy.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S2/c1-27-21-13-10-19(16-22(21)28-2)23-24(14-15-29-23)30(25,26)20-11-8-18(9-12-20)17-6-4-3-5-7-17/h3-13,16,23H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGHPNRXTSRKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5133462.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5133467.png)
![8-(3-furylmethyl)-1-(2-methoxyethyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5133475.png)
![3-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B5133481.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5133484.png)
![5-{3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133491.png)
![2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5133507.png)

![3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B5133541.png)
![3-chloro-1-(4-ethylphenyl)-4-[(2-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5133543.png)
![N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5133546.png)
![3-(2,5-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5133549.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133556.png)
![N,N-dimethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5133557.png)